molecular formula C28H20N2O2S B2388017 N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide CAS No. 324758-94-3

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide

Cat. No.: B2388017
CAS No.: 324758-94-3
M. Wt: 448.54
InChI Key: PFRDTFRXSRVEIE-UHFFFAOYSA-N
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Description

N-(4,5-Diphenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide (CAS 313549-79-0) is a synthetic organic compound with a molecular weight of 460.5 g/mol and the molecular formula C29H20N2O2S. This benzamide derivative features a central 4,5-diphenyl-1,3-thiazole ring system linked to a 4-phenoxybenzamide group, a structural motif of significant interest in medicinal chemistry and biochemical research . Compounds based on the N-(thiazol-2-yl)-benzamide scaffold are recognized as potent and selective negative allosteric modulators (NAMs) of Cys-loop receptor (CLR) superfamily members, particularly the Zinc-Activated Channel (ZAC) . Research indicates such analogs act as state-dependent inhibitors, exerting noncompetitive antagonism of Zn2+-induced ZAC signalling by potentially targeting the transmembrane and/or intracellular domains of the receptor . This makes them valuable pharmacological tools for exploring ZAC's physiological roles, which are less elucidated than those of classical CLRs. Furthermore, thiazole derivatives, in general, are extensively investigated for their diverse biological activities, which can include antimicrobial, anticancer, and anti-inflammatory properties . The specific substitution pattern on the thiazole ring and the benzamide moiety is critical for its interaction with biological targets, which may occur through hydrogen bonding, π-π stacking, and hydrophobic interactions . Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules or as a reference standard in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific targets. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use, or administration to humans or animals.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2O2S/c31-27(22-16-18-24(19-17-22)32-23-14-8-3-9-15-23)30-28-29-25(20-10-4-1-5-11-20)26(33-28)21-12-6-2-7-13-21/h1-19H,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRDTFRXSRVEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the phenoxybenzamide group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. This is followed by the reaction with 4-phenoxybenzoyl chloride to introduce the phenoxybenzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The phenyl and phenoxy groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Thiazole vs. Triazole/Oxadiazole Derivatives

The 1,3-thiazole core in the target compound distinguishes it from triazole or oxadiazole-based analogs. For example, compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exhibit a triazole ring, which introduces additional nitrogen atoms. Similarly, oxadiazole derivatives, such as 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide , feature a five-membered ring with two nitrogen and one oxygen atom, enhancing metabolic stability but reducing aromaticity compared to thiazoles.

Table 1: Electronic and Structural Properties of Heterocycles
Heterocycle Aromaticity Key Functional Groups Example Compound (ID)
1,3-Thiazole High Sulfur, Nitrogen N-(4,5-Diphenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide
1,2,4-Triazole Moderate Three Nitrogens 2H-1,2,4-Triazole-3(4H)-thiones
1,3,4-Oxadiazole Low Two Nitrogens, One Oxygen 4-Chloro-N-[...oxadiazol-2-yl]benzamide

Substituent Effects on Bioactivity and Solubility

Phenoxy vs. Sulfonyl/Phenylsulfonyl Groups

The phenoxy-benzamide substituent in the target compound contrasts with sulfonyl or halogenated groups in analogs. For instance, compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)triazoles incorporate sulfonyl groups, which increase polarity and aqueous solubility but may reduce membrane permeability. In contrast, the phenoxy group in the target compound provides moderate lipophilicity, balancing bioavailability and target engagement.

Halogenation Patterns

Halogenated derivatives, such as BD01129264 (6-Fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyrimidin-4-yl)phenyl)formamide) , demonstrate that fluorination enhances metabolic stability and binding affinity through hydrophobic interactions. The absence of halogens in the target compound suggests a trade-off between stability and synthetic complexity.

Computational and Spectral Analysis

Comparative studies with triazole analogs reveal that tautomerism (e.g., thione vs. thiol forms) significantly impacts spectral profiles, suggesting analogous considerations for thiazole derivatives.

Biological Activity

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a thiazole ring combined with a phenoxybenzamide moiety. Its structural formula is represented as follows:

C22H18N2O2S\text{C}_{22}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This unique combination enhances its interaction with biological targets, potentially leading to significant pharmacological effects.

Biological Activities

Research indicates that compounds containing thiazole moieties exhibit a variety of biological activities. The following table summarizes key biological activities associated with this compound and related compounds:

Compound Biological Activity Mechanism of Action
This compoundAnticancer, AntimicrobialInhibition of cell proliferation and enzyme activity
2-(Thiazol-2-yl)phenolAntimicrobialDisruption of bacterial cell wall synthesis
4-Amino-N-(thiazol-2-yl)benzene sulfonamideAnticonvulsantModulation of neurotransmitter release
N-(5-methylthiazol-2-yl)-N'-phenylureaAnticancerInduction of apoptosis in cancer cells

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties. Additionally, its antimicrobial activity may be attributed to its ability to disrupt cellular processes in pathogens.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various experimental settings:

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibited significant antiproliferative effects against multiple cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cells. The compound was shown to induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Properties : Research indicated that this compound displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involved disruption of bacterial cell membrane integrity.
  • Pharmacokinetics : Studies on the pharmacokinetic profile revealed favorable absorption characteristics and moderate metabolic stability. These properties are crucial for its potential development as a therapeutic agent.

Future Directions

Given the promising biological activities exhibited by this compound, further research is warranted to optimize its pharmacological properties. Future studies should focus on:

  • In Vivo Studies : To evaluate the therapeutic efficacy and safety profile in animal models.
  • Structural Modifications : To enhance solubility and bioavailability.
  • Mechanistic Studies : To elucidate the detailed pathways through which the compound exerts its effects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide, and how is purity ensured during synthesis?

  • Methodology : The synthesis typically involves multi-step organic reactions, such as condensation of 4-phenoxybenzoyl chloride with 2-amino-4,5-diphenylthiazole. Key steps include:

  • Reaction conditions : Use of anhydrous solvents (e.g., DMF or THF) under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures.
  • Characterization : Thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR; ¹H, ¹³C) for structural confirmation. High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. How is the compound screened for initial biological activity, and what assays are prioritized?

  • Methodology : Initial screening focuses on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC (minimum inhibitory concentration) determination .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC₅₀ values). Positive controls (e.g., doxorubicin) validate assay conditions .
  • Solubility : Pre-screening in DMSO/PBS to ensure compatibility with biological assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiazole or benzamide rings) influence bioactivity?

  • Methodology : Structure-activity relationship (SAR) studies involve:

  • Analog synthesis : Introducing electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at the phenyl or phenoxy positions.
  • Activity comparison : Testing analogs in standardized assays. For example, fluorinated derivatives may enhance membrane permeability, while bulky groups (e.g., -CF₃) could improve target binding .
  • Data interpretation : Statistical analysis (e.g., ANOVA) to identify significant activity differences between analogs .

Q. What computational tools are used to predict binding modes with biological targets?

  • Methodology :

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., EGFR kinase) or receptors. The thiazole ring often participates in π-π stacking, while the benzamide group forms hydrogen bonds .
  • MD simulations : GROMACS or AMBER assess binding stability over time (e.g., 100 ns simulations) .
  • Pharmacophore mapping : Identifies critical functional groups for activity using tools like Phase .

Q. How can contradictory data between in vitro and in silico studies be resolved?

  • Methodology :

  • Assay validation : Replicate experiments under controlled conditions (e.g., pH, temperature).
  • Solubility checks : Use dynamic light scattering (DLS) to detect aggregation, which may cause false negatives .
  • Target selectivity profiling : Screen against off-target proteins (e.g., cytochrome P450 enzymes) to rule out nonspecific effects .

Q. What strategies are employed to scale up synthesis without compromising yield?

  • Methodology :

  • Process optimization : Design of Experiments (DoE) evaluates factors like temperature, solvent volume, and catalyst loading.
  • Continuous flow chemistry : Microreactors improve heat/mass transfer for exothermic steps (e.g., acyl chloride formation) .
  • Green chemistry : Solvent substitution (e.g., cyclopentyl methyl ether instead of THF) reduces environmental impact .

Q. How is solubility improved for in vivo studies, and what formulations are tested?

  • Methodology :

  • Co-solvent systems : PEG-400/water or Cremophor EL/ethanol mixtures enhance solubility .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles or liposomes improve bioavailability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to increase hydrophilicity .

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